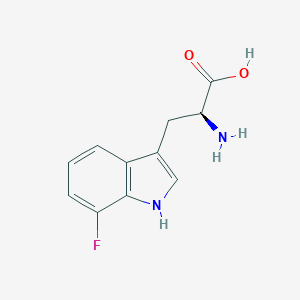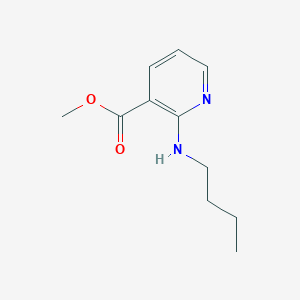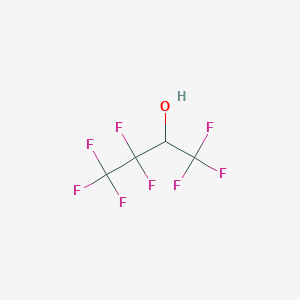
1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Vue d'ensemble
Description
1,1,1,3,3,4,4,4-Octafluoro-2-butanol is a compound with the molecular formula C4H2F8O . It has a molecular weight of 218.05 g/mol and an exact mass of 217.99779 g/mol .
Synthesis Analysis
The synthesis of 1,1,1,3,3,4,4,4-Octafluoro-2-butanol involves several precursors such as 2-Butanone, 2,3-difluoro-2, 1,1-dichloro-1, 1,1,1,3,3,4,4,4, Pentafluoroprop, (Trifluoromethy, o-Phenylenediamine, and Hexafluoropropylene .Molecular Structure Analysis
The InChI code for 1,1,1,3,3,4,4,4-Octafluoro-2-butanol isInChI=1S/C4H2F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
1,1,1,3,3,4,4,4-Octafluoro-2-butanol has a density of 1.595g/cm3 . Its boiling point is 0ºC , and its melting point is -126ºC (lit.) . The compound is insoluble in water but soluble in organic solvents such as ether and alcohol .Applications De Recherche Scientifique
Stereomutation and Relative Stability of Diastereomeric O-Equatorial Anti-Apicophilic Spirophosphoranes
A novel bidentate ligand based on 1,1,1,3,3,4,4,4-octafluoro-2-phenyl-2-butanol has been utilized in the synthesis of diastereomeric pairs of hydrophosphoranes. This research provides insights into the effects of the electronic properties of the oxygen atom and the pentafluoroethyl group on the structure and stability of these compounds (Jiang et al., 2008).
Oxidation Kinetics of Butanol–Gasoline Mixtures
Research on the oxidation of butanol–gasoline surrogate mixtures, including 1-butanol, has been conducted to understand their combustion behavior and potential for kinetic modeling (Dagaut & Togbé, 2008).
Infrared Multiphoton Dissociation of Perfluorobutenes
Studies on the infrared multiphoton dissociation of octafluoro-1-butene and octafluoro-2-butene, which involve cleavage of carbon-carbon bonds and formation of various fluorinated products, have been performed (Longfellow et al., 1997).
Determination of CCRL583 Perfluorinated Alcohol Fumigant Residues
A gas chromatographic method for determining 1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)-2-butanol (CCRL583) in agricultural samples highlights its applications in fumigation (Zehner & Simonaitis, 1985).
Fermentative Butanol Production by Clostridia
Butanol, including 1-butanol, is of interest in biotechnological production due to its potential as a biofuel and industrial solvent (Lee et al., 2008).
Electron Impact Ionization and Ion–Molecule Reactions of Octafluoro-2-Butene
This study focuses on the electron impact ionization and subsequent ion-molecule reactions of octafluoro-2-butene, relevant in understanding its chemical properties (Jiao et al., 2008).
Density, Viscosity, and Vapour-Liquid Equilibrium of Fluoro Alcohols
Research on the physical properties of fluoro alcohols, including octafluoro-1-pentanol, contributes to understanding their potential applications in various industrial processes (Zhang et al., 2016).
Chemical Kinetic Combustion Model for Butanol Isomers
A comprehensive model for the combustion of butanol isomers, including 1-butanol, aids in evaluating their suitability as bio-derived fuels (Sarathy et al., 2012).
Synthesis of TiO2 Polymorphs in Alcohol Media
This research explores the synthesis of various TiO2 polymorphs in different alcohol media, including butanol, which is significant for applications in energy storage (Yoon et al., 2012).
Radical Addition of 2-Propanol to Trifluoroethylene
The photochemically initiated addition of 2-propanol to trifluoroethylene, resulting in various fluorinated alcohols, highlights the chemical reactivity and potential applications of these compounds (Fikar et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAXABPTOPGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402943 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
CAS RN |
127256-73-9 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



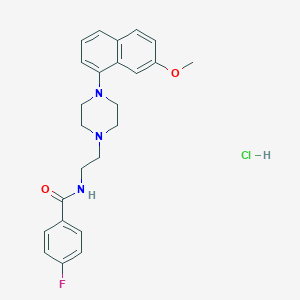
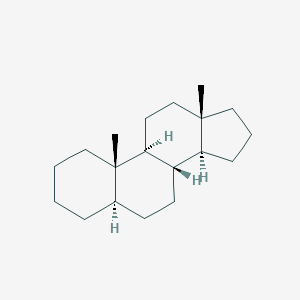
![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)
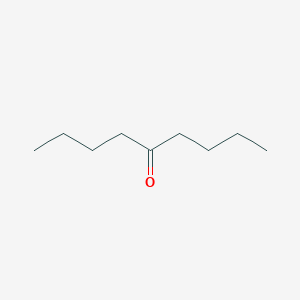
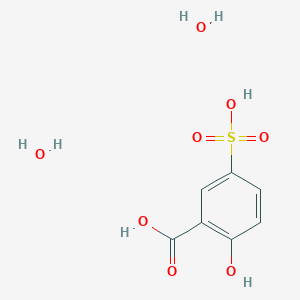
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
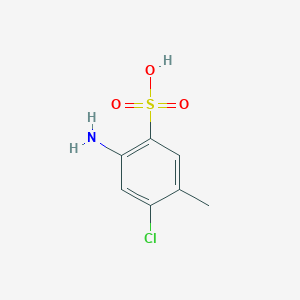

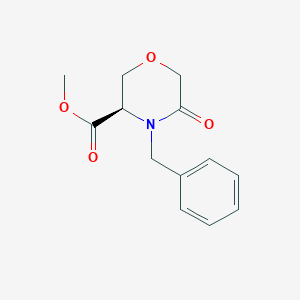
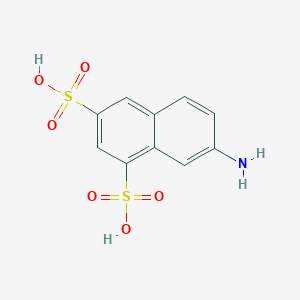
![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)
